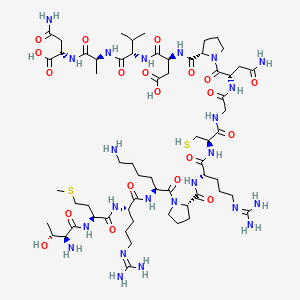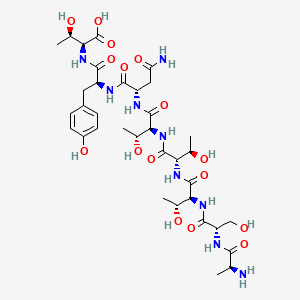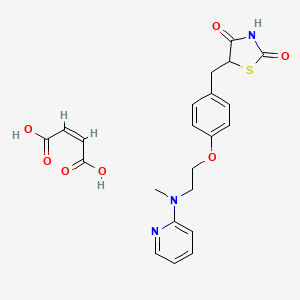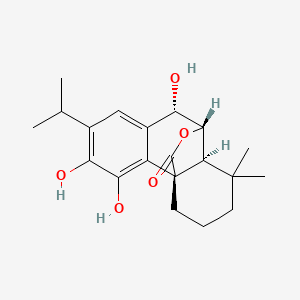
Tos-PEG2-O-Propargyl
Overview
Description
- The compound contains an alkyne group (the “O-Propargyl” part), which is essential for click chemistry reactions. Click chemistry allows for efficient and specific chemical reactions between molecules containing azide and alkyne groups.
- In summary, this compound serves as a bridge between the PROTAC ligands, facilitating the degradation of target proteins.
Tos-PEG2-O-Propargyl: is a PEG-based PROTAC linker. The term “PROTAC” stands for Proteolysis Targeting Chimeras, which are molecules designed to selectively degrade specific target proteins within cells.
Scientific Research Applications
Chemistry: Tos-PEG2-O-Propargyl plays a crucial role in PROTAC design, enabling targeted protein degradation.
Biology: Researchers use it to study protein function, cellular pathways, and protein-protein interactions.
Medicine: PROTACs, including those based on this compound, hold promise for developing novel therapies.
Industry: While not directly used in large-scale production, understanding PROTACs contributes to drug discovery.
Mechanism of Action
- Tos-PEG2-O-Propargyl’s mechanism involves bridging the E3 ubiquitin ligase ligand (for protein degradation) and the target protein ligand.
- Upon binding, the PROTAC recruits the ubiquitin-proteasome system, leading to selective degradation of the target protein.
Safety and Hazards
Tos-PEG2-O-Propargyl is for R&D use only and not for medicinal, household or other use . In case of inhalation, move the victim into fresh air . If it contacts the skin, wash off with soap and plenty of water . If it contacts the eyes, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water . Do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .
Future Directions
Tos-PEG2-O-Propargyl is a PEG derivative containing a tosyl group and a propargyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Analysis
Biochemical Properties
Propargyl-PEG3-Tos interacts with various enzymes and proteins. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which is a key interaction in biochemical reactions .
Cellular Effects
For instance, PEGylation can enhance the stability and solubility of proteins, improve drug delivery, and reduce immunogenicity .
Molecular Mechanism
The molecular mechanism of Propargyl-PEG3-Tos primarily involves its interaction with azide-bearing compounds or biomolecules. The propargyl group of Propargyl-PEG3-Tos reacts with these compounds via copper-catalyzed azide-alkyne Click Chemistry, forming a stable triazole linkage . This reaction can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects .
Temporal Effects in Laboratory Settings
Pegylated compounds are generally known for their stability and longevity in both in vitro and in vivo studies .
Metabolic Pathways
Pegylated compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Pegylated compounds are generally known to have good distribution profiles due to their enhanced solubility and stability .
Subcellular Localization
Pegylated compounds can be directed to specific compartments or organelles based on their chemical structure and the presence of targeting signals or post-translational modifications .
Preparation Methods
Reaction Conditions: The synthesis likely involves coupling a Tosyl-protected PEG (Polyethylene Glycol) derivative with an alkyne-containing compound.
Industrial Production: Information on industrial-scale production methods is limited due to its specialized use in research.
Chemical Reactions Analysis
Reactions: Tos-PEG2-O-Propargyl can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.
Common Reagents and Conditions: These reactions typically require an azide-containing molecule (e.g., azide-modified ligands) and copper catalysts.
Major Products: The primary product is the conjugate formed by linking this compound to another molecule (e.g., a PROTAC or drug).
Comparison with Similar Compounds
Uniqueness: Tos-PEG2-O-Propargyl’s uniqueness lies in its PEG-based structure and alkyne functionality.
Similar Compounds: While this compound is specific to PROTACs, other PEG-based linkers (e.g., Propargyl-PEG2-Tos) serve similar roles
properties
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLBARIQCXNLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




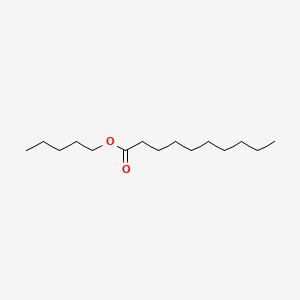



![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)
